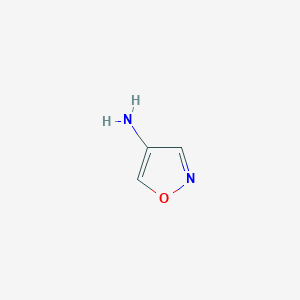

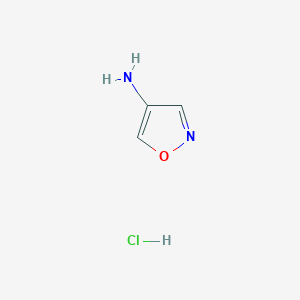

4-Aminoisoxazole hydrochloride

Descripción general

Descripción

4-Aminoisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The synthesis and applications of various aminoisoxazole derivatives have been explored in the literature, demonstrating the versatility of these compounds in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of 4-aminoisoxazole derivatives has been achieved through various methods. One approach involves the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, resulting in high yields of 4-alkyl-5-aminoisoxazoles . Another method described the regioselective synthesis of a conformationally constrained analogue of aspartic acid, which involved a 1,3-dipolar cycloaddition to give a cyclopenta[D]isoxazoline framework, followed by several steps to obtain the target 4-carboxylic acid . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of the isoxazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties and potential applications. The synthesis of 4-substituted aminoisoxazolo[5.4-d]pyrimidines has been achieved by treating 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride, followed by reactions with ammonia or amines .

Chemical Reactions Analysis

4-Aminoisoxazole derivatives can undergo various chemical reactions, including ring cleavage and cycloaddition. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles have been shown to be unstable towards bases, leading to ring cleavage at the nitrogen-oxygen bond . A [2 + 2] cycloaddition-retro-electrocyclization-decarboxylation reaction sequence has been utilized to access 4-aminopyridines from methylideneisoxazolones and ynamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the isoxazole ring. For example, the synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine resulted in a compound with specific regioselective properties . The antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines has been investigated, with some derivatives showing cytotoxic activity against various tumor cell lines . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from beta-amino alpha,beta-unsaturated esters has also been reported, with the yield being influenced by the beta-substituent group of the esters . Lastly, the synthesis and antileucemic activity of 5-amino-3-methyl-4-ureidoisoxazoles have been explored, highlighting the potential medicinal applications of these compounds .

Aplicaciones Científicas De Investigación

Química Medicinal

Isoxazol, que incluye el clorhidrato de 4-aminoisoxazol, es una importante familia de heterociclos de cinco miembros con un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Tiene un amplio espectro de actividades biológicas y potencial terapéutico . El desarrollo de nuevas estrategias sintéticas y el diseño de nuevos derivados de isoxazol deben basarse en el conocimiento más reciente que surge de las últimas investigaciones .

Aplicaciones Analgésicas

Los derivados de isoxazol han mostrado un potencial prominente como analgésicos . Esto significa que podrían usarse en el desarrollo de nuevos medicamentos para aliviar el dolor.

Aplicaciones Antiinflamatorias

Se ha encontrado que los compuestos de isoxazol tienen propiedades antiinflamatorias . Esto sugiere que podrían usarse en el tratamiento de afecciones caracterizadas por inflamación.

Aplicaciones Anticancerígenas

Algunos derivados de isoxazol han demostrado propiedades anticancerígenas . Esto indica que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer.

Aplicaciones Antimicrobianas

Los compuestos de isoxazol han mostrado actividad antimicrobiana . Esto sugiere que podrían usarse en la creación de nuevos agentes antimicrobianos.

Aplicaciones Antivirales

Se ha encontrado que los derivados de isoxazol tienen propiedades antivirales . Esto significa que podrían usarse en el desarrollo de nuevos medicamentos antivirales.

Aplicaciones Anticonvulsivas

Los compuestos de isoxazol han demostrado propiedades anticonvulsivas . Esto sugiere que podrían usarse en el tratamiento de afecciones caracterizadas por convulsiones.

Aplicaciones Antidepresivas e Inmunosupresoras

Los derivados de isoxazol han mostrado potencial como antidepresivos e inmunosupresores . Esto indica que podrían usarse en el desarrollo de nuevos tratamientos para la depresión y los trastornos del sistema inmunitario.

Safety and Hazards

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . The development of more potent and specific analogs of isoxazole-based compounds for biological targets is a potential future direction .

Mecanismo De Acción

Target of Action

4-Aminoisoxazole hydrochloride, like other isoxazole derivatives, has been found to have a wide range of biological activities and therapeutic potential It’s worth noting that isoxazole derivatives have been reported to have prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . For instance, some isoxazole derivatives have been reported to act as antagonists against GABA A receptor, a potential target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

The biological activity of isoxazole derivatives is known to be influenced by the substitution of various groups on the isoxazole ring .

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the tautomeric forms of certain aminoisoxazole derivatives can exist in solutions at a ratio that depends on the selected solvent .

Propiedades

IUPAC Name |

1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLVZSIELSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549978 | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108511-98-4 | |

| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)